molecular formula C7H7NO3S B3154425 Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate CAS No. 77586-09-5

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate

Cat. No.: B3154425
CAS No.: 77586-09-5
M. Wt: 185.2 g/mol
InChI Key: SAERMVGLSYBZRK-HYXAFXHYSA-N
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Description

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate is a chemical compound with the molecular formula C7H7NO3S. It is known for its unique structure, which includes a thiazolidine ring fused with a methylene group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate typically involves the reaction of thiazolidine derivatives with methylene compounds under controlled conditions. One common method includes the condensation of 2-mercaptoacetic acid with acetic anhydride, followed by cyclization with formaldehyde to form the thiazolidine ring. The final step involves esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products have diverse applications in different fields .

Scientific Research Applications

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and methylene group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methylene-4-oxo-1,3-thiazolidin-5-ylidene)acetate
  • Methyl 2-(2-methylene-4-oxo-1,3-thiazolidin-5-ylidene)acetate
  • Acetic acid, (2-methylene-4-oxo-5-thiazolidinylidene)-, methyl ester, (Z)- (9CI)

Uniqueness

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate is unique due to its specific structural features, such as the thiazolidine ring and methylene group. These features confer distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific contexts .

Properties

IUPAC Name

methyl (2Z)-2-(2-methylidene-4-oxo-1,3-thiazolidin-5-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4-8-7(10)5(12-4)3-6(9)11-2/h3H,1H2,2H3,(H,8,10)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAERMVGLSYBZRK-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NC(=C)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)NC(=C)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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